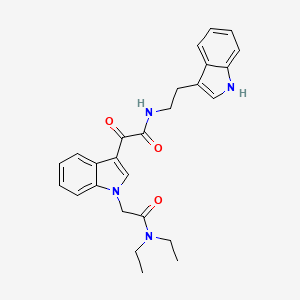
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-indol-3-yl)ethyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with diethylamino-substituted acetic acid derivatives. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 μg/mL |
| Candida albicans | 7.80 μg/mL |
| Mycobacterium tuberculosis | 10 μg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents, especially against resistant strains like MRSA .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated significant antiproliferative activity with IC50 values typically in the micromolar range (less than 10 μM). Notably, it exhibited preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Biofilm Formation : It has been observed to inhibit biofilm formation in Staphylococcus species without affecting planktonic cell viability, suggesting a unique mechanism that could be exploited for treating biofilm-associated infections .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to key proteins involved in bacterial survival and proliferation, such as RelA/SpoT homologs in mycobacteria, enhancing its potential as an antibacterial agent .
Case Study 1: Antimicrobial Efficacy Against MRSA
In a controlled study, this compound was tested against MRSA strains. The results showed a significant reduction in bacterial load at concentrations as low as 0.98 μg/mL, indicating its potential effectiveness in treating resistant infections.
Case Study 2: Cytotoxicity Profiling
A series of cytotoxicity assays were conducted on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited IC50 values below 10 μM across these lines, indicating strong antiproliferative properties. Further investigations into the mechanism revealed apoptosis induction as a primary pathway .
特性
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-3-29(4-2)24(31)17-30-16-21(20-10-6-8-12-23(20)30)25(32)26(33)27-14-13-18-15-28-22-11-7-5-9-19(18)22/h5-12,15-16,28H,3-4,13-14,17H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUJXXMNZHPLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














